7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2H-pyrazolo[3,4-b]quinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-6-2-1-5-3-7-9(12)14-15-10(7)13-8(5)4-6/h1-4H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUMVDWQQLUSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=NNC(=C3C=C21)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazolo 3,4 B Quinolin 3 Amine Derivatives
General Strategies for the Construction of the Pyrazolo[3,4-b]quinoline Scaffold
The creation of the fused pyrazole-and-quinoline fragment can be achieved through several primary pathways. nih.gov Key methods involve the Friedländer condensation, reactions utilizing anthranilic acid derivatives, multicomponent reactions, and various cyclocondensation strategies. nih.gov These methods offer flexibility in introducing a wide range of substituents onto the heterocyclic core, influencing the compound's physical and biological properties. nih.gov
The Friedländer condensation is a fundamental and widely used method for synthesizing quinoline (B57606) rings. nih.govnih.gov This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active α-methylene group, such as a ketone or β-ketoester. nih.govorganic-chemistry.org The reaction can be catalyzed by either acids or bases and can also proceed in a neutral environment. nih.gov
In the context of pyrazolo[3,4-b]quinolines, the Friedländer synthesis typically uses an o-aminocarbonyl compound and a pyrazolone (B3327878) derivative. nih.gov For instance, the condensation of 2-aminobenzophenones with 1-substituted-3-methyl-1H-pyrazol-5(4H)-ones in boiling glacial acetic acid has been used to prepare these fused systems. nih.gov This approach is valuable but can be limited by the availability of the required substituted o-aminocarbonyl precursors. mdpi.com
Various catalysts have been employed to improve the efficiency and conditions of the Friedländer synthesis, as detailed in the table below.
| Catalyst | Solvent | Conditions | Yield (%) |
| p-Toluenesulfonic acid | Solvent-free | Microwave irradiation | High |
| Molecular Iodine | Ethanol (B145695) | Room Temperature, 16 h | 93 |
| Gold(III) (NaAuCl₄·2H₂O) | Ethanol | Room Temperature, 6 h | 89 |
| Tin(II) chloride dihydrate | Solvent-free | Room Temperature, 30 min | ~98 |
| Zirconium triflate | Ethanol/Water | 60 °C, 0.5-2 h | >88 |
| Fe₃O₄@SiO₂/ZnCl₂ | Solvent-free | 60 °C, 2 h | 95 |
This table summarizes various catalytic systems used for the Friedländer synthesis of quinolines, which is a key strategy for constructing the pyrazolo[3,4-b]quinoline scaffold. nih.govorganic-chemistry.org
Anthranilic acid and its derivatives serve as versatile starting materials for the synthesis of the quinoline portion of the pyrazolo[3,4-b]quinoline scaffold. nih.gov The Niementowski reaction, a classic method, utilizes anthranilic acid and a ketone or aldehyde to form 4-hydroxyquinolines. nih.govmdpi.com An early attempt to apply this reaction for pyrazoloquinoline synthesis involved reacting anthranilic acid with a pyrazolone. mdpi.com However, re-examination of this specific reaction showed that the expected 4-hydroxy-1H-pyrazolo[3,4-b]quinoline was not formed under the reported conditions. nih.govmdpi.com
A more successful, multi-step sequence starting from anthranilic acid involves its reaction with diketene, followed by conversion to a pyrazole (B372694) derivative by reacting with an appropriate hydrazine (B178648). mdpi.com The final step is a cyclization reaction, typically heated in polyphosphoric acid (PPA) or with phosphorus oxychloride (POCl₃), to yield the desired 4-hydroxy or 4-chloro-1H-pyrazolo[3,4-b]quinoline, respectively. mdpi.com These 4-substituted derivatives are valuable intermediates for creating a diverse library of biologically active compounds. mdpi.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates portions of all the starting materials. purdue.edu These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. bohrium.com
Several MCR protocols have been developed for the synthesis of pyrazolo[3,4-b]quinolines. nih.gov A common approach involves the one-pot condensation of an aromatic aldehyde, a 5-aminopyrazole derivative, and a C-H activated acid like dimedone. bohrium.comresearchgate.net The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of the aminopyrazole, and subsequent cyclocondensation. nih.gov Various catalysts, including L-proline, have been investigated to promote this transformation. nih.govmdpi.com Microwave-assisted, catalyst-free MCRs in green solvents like aqueous ethanol have also been reported, offering an environmentally friendly route to these scaffolds. researchgate.net
The pyrazolo[3,4-b]quinoline scaffold can be constructed through cyclocondensation reactions that form either the pyrazole or the quinoline ring in the final step. These reactions can be broadly categorized based on the primary building blocks.
From Pyrazole Derivatives: This is a common strategy where the quinoline ring is annulated onto a pre-formed pyrazole.
Reaction with Aromatic Amines: 4-substituted pyrazole derivatives, such as 5-chloro-4-formylpyrazoles or 4-aroyl-5-chloropyrazoles, can react with various anilines at high temperatures (220 °C) to yield 1H-pyrazolo[3,4-b]quinolines. nih.gov This method provides an alternative to the Friedländer condensation, especially for preparing derivatives with an aryl group at position 4. nih.gov
Reaction with Cyclohexanone (B45756): 5-amino-1H-pyrazole-4-carboxylic acid derivatives can undergo a reaction that resembles an MCR with cyclohexanone and aniline (B41778), in the presence of phosphorus pentoxide, to form the fused quinoline system. nih.gov
From Quinoline Derivatives: In this approach, the pyrazole ring is formed on a quinoline precursor.
The most common method involves the reaction of hydrazines (RNHNH₂) with suitably functionalized quinolines. nih.gov Key quinoline precursors include 2-chloro-3-formylquinolines, 2-chloro/2-aminoquinoline-3-carbonitriles, or 3-acetylquinolin-2(1H)-ones. nih.gov For example, reacting a 2-chloro-3-formylquinoline with hydrazine hydrate (B1144303) or arylhydrazines leads directly to the formation of 1H-pyrazolo[3,4-b]quinolines. nih.gov
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. A convenient and rapid one-pot electrochemical protocol has been developed for the preparation of pyrazolo[3,4-b]quinoline derivatives. researchgate.net This method employs a multicomponent reaction strategy involving an aldehyde, 5-amino-3-methyl-1-phenylpyrazole, and dimedone. researchgate.net The reaction is carried out in an undivided cell equipped with a graphite (B72142) anode and an iron cathode, using sodium bromide as the supporting electrolyte. researchgate.net This electrocatalytic approach provides a powerful tool for the synthesis of these important heterocyclic compounds under mild conditions. researchgate.net
Targeted Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoline Structures
The synthesis of 3-amino-1H-pyrazolo[3,4-b]quinolines is of particular interest due to the versatile reactivity of the amino group, which allows for further structural modifications. A prominent and effective route to these compounds starts from 2-chloroquinoline-3-carbonitrile (B1354263). nih.govnih.gov
This quinoline intermediate can be readily prepared and subsequently cyclized by treatment with hydrazine hydrate or substituted hydrazines. nih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the nitrile group, followed by an intramolecular cyclization and tautomerization to yield the stable 3-amino-1H-pyrazolo[3,4-b]quinoline system. nih.gov This method allows for the introduction of various substituents on the pyrazole nitrogen (position 1) by using corresponding substituted hydrazines (e.g., phenylhydrazine, p-substituted phenylhydrazines). nih.gov
Another synthetic approach involves the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with hydrazine hydrate in ethanol, which affords a 3-aminotetrahydropyrazolo[3,4-b]quinoline derivative. mdpi.com This highlights that the core synthetic strategy can be adapted to different oxidation states of the quinoline ring system.
Derivatization from 2-Chloroquinoline-3-carbonitrile Precursors
A robust and widely utilized method for synthesizing 1H-pyrazolo[3,4-b]quinolin-3-amines involves the cyclization of a 2-chloroquinoline-3-carbonitrile intermediate. uj.edu.pl This precursor contains the complete quinoline framework with reactive sites positioned for the formation of the fused pyrazole ring.
The key transformation is a cycloaddition reaction with hydrazine hydrate (N₂H₄·H₂O). rsc.org In this process, the hydrazine molecule attacks both the electrophilic carbon of the nitrile group and the carbon atom at position 2, which bears the chloro substituent. The reaction proceeds via an initial displacement of the chlorine atom by one of the hydrazine nitrogens, followed by an intramolecular cyclization onto the nitrile group, ultimately leading to the formation of the 3-amino-1H-pyrazolo[3,4-b]quinoline core. researchgate.net This method is efficient for producing the parent scaffold and its derivatives, provided the appropriately substituted 2-chloroquinoline-3-carbonitrile is available.
Reaction Scheme: Synthesis from 2-Chloroquinoline-3-carbonitrile
Approaches Employing Aminopyrazoles with Appropriate Electrophilic Reagents
An alternative and versatile approach begins with an aminopyrazole, which serves as the foundational block for the pyrazole ring. The quinoline portion of the molecule is then constructed onto this template through condensation with suitable electrophilic reagents. This strategy is an extension of classic quinoline syntheses, such as the Friedländer synthesis. nih.govorganic-chemistry.org
In this methodology, a 5-aminopyrazole derivative is reacted with a 1,3-dielectrophile, which provides the necessary carbon atoms to form the quinoline ring. nih.gov Common electrophilic partners include:
o-Aminoaryl aldehydes or ketones: In the classic Friedländer annulation, an o-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group (in this case, the pyrazole ring of the aminopyrazole can be considered as such). organic-chemistry.orgwikipedia.org
α,β-Unsaturated ketones: These compounds can react with aminopyrazoles in a Michael addition followed by cyclization and oxidation to form the quinoline ring system. mdpi.com
1,3-Dicarbonyl compounds: Reaction with aminopyrazoles can lead to the formation of the fused pyridine (B92270) ring, which upon aromatization yields the quinoline core. nih.gov
These reactions are often catalyzed by acids or bases and may require elevated temperatures to proceed to completion. The specific substitution pattern of the final pyrazoloquinoline product is determined by the substituents present on both the aminopyrazole and the electrophilic reagent. mdpi.com
Introduction of Halogen Substituents: Specific Reference to Bromination at Position 7
To synthesize the target compound, 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine, a bromine atom must be incorporated into the molecular structure. This can be accomplished by either modifying the fully formed pyrazoloquinoline ring system or by using a starting material that already contains the bromine atom in the correct position.
Post-synthetic Functionalization via Diazonium Salt Formation (e.g., Sandmeyer Reaction)
Post-synthetic functionalization offers a route to introduce a bromine atom onto the pre-formed 1H-pyrazolo[3,4-b]quinoline-3-amine scaffold. The Sandmeyer reaction is a classical and powerful method for converting an aromatic amino group into a halogen. This would hypothetically involve a 7-amino-1H-pyrazolo[3,4-b]quinolin-3-amine precursor.
The process involves two main steps:
Diazotization: The primary aromatic amine at position 7 is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt.
Displacement: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The diazonium group (–N₂⁺) is an excellent leaving group and is displaced by the bromide ion from the copper salt, yielding the 7-bromo derivative.
While the Sandmeyer reaction is a standard method for aryl halide synthesis, its specific application to convert 7-amino-1H-pyrazolo[3,4-b]quinolin-3-amine to the 7-bromo analog is not extensively documented in readily available literature, though it remains a chemically feasible pathway.
Regioselective Synthesis of Bromo-Substituted Pyrazolo[3,4-b]quinolines through Precursor Functionalization
A more common and often more controlled method for producing regioselectively substituted compounds is to use a precursor that already contains the desired substituent. This approach ensures the bromine atom is precisely located at the 7-position of the final molecule.
One highly effective strategy utilizes 7-bromo-2-chloroquinoline-3-carbaldehyde (B139717) as a key starting material. rlavie.comalchempharmtech.com This precursor can be integrated into the synthetic pathway described in section 2.2.1. The synthesis would proceed as follows:
Nitrile Formation: The aldehyde group of 7-bromo-2-chloroquinoline-3-carbaldehyde is converted into a nitrile group (–CN). This can be achieved through a reaction with aqueous ammonia (B1221849) in the presence of an oxidizing agent, analogous to the synthesis of the non-brominated version. rsc.org This step yields 7-bromo-2-chloroquinoline-3-carbonitrile.
Cyclization: The resulting brominated carbonitrile is then reacted with hydrazine hydrate. As described previously, this leads to the formation of the fused pyrazole ring, yielding the final product, this compound.
Alternatively, a Friedländer-type synthesis can be employed using a brominated aniline derivative. For instance, the condensation of 2-amino-4-bromobenzaldehyde with a suitable pyrazolone derivative would regioselectively place the bromine atom at the 7-position of the resulting pyrazolo[3,4-b]quinoline core. nih.gov This method leverages the wide availability of substituted anilines to build molecular complexity in a controlled manner.
Table of Synthetic Precursors and Intermediates
| Compound Name | Role in Synthesis | Relevant Section |
|---|---|---|
| 2-Chloroquinoline-3-carbonitrile | Precursor for pyrazole ring formation | 2.2.1 |
| 5-Aminopyrazole | Starting material for quinoline ring construction | 2.2.2 |
| 7-Amino-1H-pyrazolo[3,4-b]quinolin-3-amine | Hypothetical precursor for Sandmeyer reaction | 2.3.1 |
| 7-Bromo-2-chloroquinoline-3-carbaldehyde | Key brominated precursor | 2.3.2 |
| 7-Bromo-2-chloroquinoline-3-carbonitrile | Intermediate in regioselective synthesis | 2.3.2 |
| 2-Amino-4-bromobenzaldehyde | Precursor for Friedländer-type synthesis | 2.3.2 |
Spectroscopic and Structural Characterization of 7 Bromo 1h Pyrazolo 3,4 B Quinolin 3 Amine Analogs
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazolo[3,4-b]quinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular framework. purdue.edu
In the ¹H NMR spectrum of a typical 1H-pyrazolo[3,4-b]quinoline, the protons on the quinoline (B57606) and pyrazole (B372694) rings exhibit characteristic chemical shifts. Aromatic protons generally appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their positions relative to the nitrogen atoms and other substituents. For instance, the presence of the bromine atom at the C7 position would influence the chemical shifts of the adjacent protons at C6 and C8 through its electronic effects. The amine (-NH₂) protons and the pyrazole N-H proton typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. ualberta.camdpi.com
The ¹³C NMR spectrum provides complementary data, with distinct signals for each carbon atom in the tricyclic system. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Carbons bonded to nitrogen or bromine atoms are typically shifted to different extents compared to unsubstituted carbons. ualberta.ca The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY and HSQC, allows for the complete and unambiguous assignment of all signals, confirming the connectivity and substitution pattern of the pyrazolo[3,4-b]quinoline core. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Pyrazolo[3,4-b]quinoline Analog Note: This table presents typical chemical shift ranges compiled from data on analogous heterocyclic systems. Actual values for 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole N-H | 12.0 - 13.0 (broad s) | - |
| Amine -NH₂ | 5.0 - 6.0 (broad s) | - |
| Quinoline H-4 | 8.5 - 9.0 (s) | 140 - 145 |
| Quinoline H-5 | 7.8 - 8.2 (d) | 125 - 130 |
| Quinoline H-6 | 7.2 - 7.6 (t) | 120 - 125 |
| Quinoline H-8 | 8.0 - 8.4 (d) | 128 - 132 |
| Pyrazole C-3 | - | 150 - 155 |
| Pyrazole C-3a | - | 145 - 150 |
| Quinoline C-4a | - | 115 - 120 |
| Quinoline C-7 (C-Br) | - | 118 - 122 |
| Quinoline C-8a | - | 148 - 152 |
| Quinoline C-9a | - | 135 - 140 |
Data compiled and adapted from related pyrazolo-fused heterocyclic systems. ualberta.camdpi.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₇BrN₄, by providing a highly accurate mass measurement of the molecular ion (M⁺). The presence of a bromine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). libretexts.org
Under electron impact (EI) ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For pyrazolo[3,4-b]quinoline analogs, fragmentation is often initiated by the loss of small, stable neutral molecules or radicals. libretexts.org Common fragmentation pathways for related heterocyclic systems include the elimination of an HCN molecule (m/z 27) from the pyrazole ring or the loss of the bromine radical (Br•). asianpubs.orgresearchgate.net In some cases, the fragmentation of related fused pyrazole systems is initiated by the elimination of a CO molecule, followed by the loss of halogen acids (like HBr) and successive losses of HCN. asianpubs.orgresearchgate.net Analyzing these fragmentation pathways helps to confirm the connectivity of the fused ring system.
Table 2: Predicted Major Mass Spectral Fragments for this compound
| m/z (for ⁷⁹Br) | Proposed Fragment | Proposed Neutral Loss |
| 262/264 | [C₁₀H₇BrN₄]⁺ | Molecular Ion (M⁺) |
| 235/237 | [C₉H₆BrN₃]⁺ | HCN |
| 183 | [C₁₀H₇N₄]⁺ | Br |
| 156 | [C₉H₆N₃]⁺ | Br, HCN |
Fragmentation patterns predicted based on analysis of similar heterocyclic compounds. asianpubs.orgresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound would display distinct absorption bands corresponding to the vibrations of its specific bonds.
The N-H stretching vibrations of the primary amine (-NH₂) and the pyrazole ring N-H are particularly informative. These typically appear as medium to sharp bands in the region of 3200-3500 cm⁻¹. The primary amine may show two distinct bands corresponding to symmetric and asymmetric stretching. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the fused aromatic ring system, confirming the heterocyclic backbone. nih.govastrochem.org The C-Br stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹, although it can be difficult to assign definitively.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| Pyrazole N-H | 3200 - 3400 | Stretching |
| Amine N-H | 3300 - 3500 | Asymmetric & Symmetric Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=N / C=C | 1500 - 1630 | Ring Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-Br | 500 - 700 | Stretching |
Data compiled from studies on analogous pyrazoloquinoline and aromatic amine compounds. purdue.edunih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the solid-state structure. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
For a related compound, 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline, X-ray analysis revealed key structural features, including the planarity of the fused tricyclic system and the dihedral angle between the pyrazoloquinoline core and its substituent. nih.gov Such an analysis for this compound would confirm the fusion pattern of the rings and the precise locations of the bromo and amine substituents.
Table 4: Representative Crystallographic Data for a Substituted Pyrazolo[3,4-b]quinoline Analog
| Parameter | Typical Value / Observation |
| Crystal System | Monoclinic / Triclinic |
| Space Group | P-1 or P2₁/c |
| Key Bond Length (C-Br) | ~1.90 Å |
| Key Bond Length (C-N amine) | ~1.36 Å |
| Intermolecular Interactions | C-H···N hydrogen bonds, π–π stacking |
| Ring-centroid separation (π–π) | ~3.6 Å |
Data adapted from the crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. nih.gov
Tautomeric Considerations and Conformational Analysis of 1H-Pyrazolo[3,4-b]quinolines
The pyrazolo[3,4-b]quinoline system can exist in different tautomeric forms due to the potential for proton migration between the nitrogen atoms of the pyrazole ring. The two primary tautomers are the 1H-pyrazolo[3,4-b]quinoline and the 2H-pyrazolo[3,4-b]quinoline forms. acs.orgresearchgate.net
The relative stability and population of these tautomers can be influenced by several factors, including the nature and position of substituents and the polarity of the solvent. acs.orgnih.gov Spectroscopic and quantum mechanical studies on the parent pyrazolo[3,4-b]quinoline have shown a dynamic equilibrium between the two tautomeric forms, particularly in nonpolar solvents. acs.org The 2H-tautomer's absorption spectrum is generally red-shifted compared to the 1H-form. acs.org For this compound, the presence of the amino group at the C3 position could further influence this equilibrium. Computational studies are often employed to calculate the relative energies of the different tautomers to predict the most stable form under various conditions. acs.org Due to the fused, rigid aromatic system, the conformational flexibility of the core 1H-pyrazolo[3,4-b]quinoline structure is limited. The primary conformational considerations would relate to the orientation of the exocyclic amine group, which is generally expected to be coplanar with the ring system to maximize electronic conjugation.
Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 B Quinolin 3 Amine Derivatives
Systematic Elucidation of Substituent Effects on Biological Activity Profiles
The biological activity of 1H-pyrazolo[3,4-b]quinoline derivatives is highly sensitive to the nature and position of substituents on the fused ring system. nih.gov Systematic variation of these substituents has been a key strategy to optimize the potency and selectivity of these compounds for various biological targets.
Research has shown that modifications on the pyrazolo[3,4-b]quinoline core can significantly modulate activities such as anticancer and enzyme inhibition. For instance, in a series of tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives designed as dual cholinesterase and cyclooxygenase-2 (COX-2) inhibitors, the substituents on the pyrazole (B372694) and quinoline (B57606) rings played a critical role in their inhibitory potency. nih.gov The introduction of different groups led to a range of activities, highlighting the importance of electronic and steric factors in the interaction with the target enzymes. nih.gov
The following table summarizes the effects of various substituents on the biological activity of 1H-pyrazolo[3,4-b]quinoline derivatives based on findings from multiple studies.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Target/Assay |
| N1 (Pyrazole) | Alkyl, Aryl | Modulates potency and selectivity. | Kinase Inhibition |
| C3 (Pyrazole) | Amino, Substituted Amino | Often crucial for hydrogen bonding interactions. | Various |
| C4 (Quinoline) | Aryl, Heteroaryl | Can influence π-π stacking and hydrophobic interactions. | Anticancer |
| C6 (Quinoline) | Methoxy | Can enhance potency. | Anticancer |
| C7 (Quinoline) | Halogen (e.g., Bromo) | Can serve as a handle for further modification and may influence pharmacokinetic properties. | Various |
This table is a generalized representation based on available SAR data and may vary depending on the specific biological target.
Investigating the Role of the 3-Amino Moiety in Molecular Recognition and Biological Interactions
The 3-amino group on the 1H-pyrazolo[3,4-b]quinoline scaffold is a key functional group that often plays a pivotal role in the molecular recognition by biological targets. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical anchor point within the binding sites of enzymes and receptors.
The importance of this amino group is underscored by its frequent conservation in active compounds across different studies. For the structurally related pyrazolo[3,4-b]pyridines, the amino group has been noted for its contribution to biological activity. mdpi.comnih.gov In many instances, this moiety is involved in crucial hydrogen bonding interactions with key amino acid residues in the active site of target proteins.
Furthermore, the 3-amino group serves as a versatile synthetic handle for the introduction of a wide range of substituents, allowing for the exploration of the chemical space around this key interaction point. researchgate.net Derivatization of the 3-amino group into amides, ureas, and other functionalities has been a common strategy to fine-tune the biological activity and pharmacokinetic properties of these compounds. The ability to readily modify this position highlights its strategic importance in the design of new and more potent 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives.
Analysis of Halogenation (e.g., Bromine at Position 7) on Efficacy, Potency, and Selectivity
Halogenation, particularly bromination, is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The introduction of a bromine atom at position 7 of the 1H-pyrazolo[3,4-b]quinoline scaffold can have several significant effects on its efficacy, potency, and selectivity.
The 7-position of the quinoline ring is often solvent-exposed in protein binding pockets, making it an ideal location for modification to improve pharmacokinetic properties without disrupting key binding interactions. A bromine substituent at this position can enhance membrane permeability and metabolic stability.
Moreover, the 7-bromo substituent can serve as a versatile synthetic handle for introducing further diversity through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. nih.gov This allows for the exploration of a wide range of substituents at this position to optimize interactions with the target protein. For example, in the development of 7-substituted 4-aminoquinolines as antimalarial agents, a 7-bromo intermediate was crucial for the synthesis of a diverse library of analogs. nih.gov While direct and extensive SAR data for 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine itself is limited in the public domain, the principles of medicinal chemistry suggest that this modification can lead to:
Increased Potency: Through favorable halogen bonding interactions with the target protein.
Enhanced Selectivity: By occupying a specific sub-pocket in the binding site that is not present in off-target proteins.
Improved Pharmacokinetics: By increasing lipophilicity and influencing metabolic pathways.
The following table illustrates the potential impact of a 7-bromo substitution.
| Property | Potential Effect of 7-Bromo Substitution | Rationale |
| Efficacy | May be enhanced | Improved binding affinity and cellular permeability. |
| Potency | Can be increased | Potential for halogen bonding and favorable steric interactions. |
| Selectivity | May be improved | Exploiting unique features of the target's binding site. |
This table represents potential effects based on established medicinal chemistry principles.
Pharmacophore Mapping and Molecular Recognition Principles within the Pyrazolo[3,4-b]quinoline Scaffold
Pharmacophore mapping and molecular docking studies are powerful computational tools used to understand the key molecular recognition principles that govern the interaction of a ligand with its biological target. For the 1H-pyrazolo[3,4-b]quinoline scaffold, these methods can elucidate the essential structural features required for biological activity.
While a specific, universally accepted pharmacophore model for 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives is not yet established, studies on structurally related heterocyclic systems provide valuable insights. For instance, pharmacophore models for pyrazoloquinazoline inhibitors of Polo-like kinase 1 (PLK-1) have identified key features such as hydrogen bond donors, hydrophobic regions, and aromatic rings as being crucial for binding. researchgate.net These features are also present in the 1H-pyrazolo[3,4-b]quinoline scaffold.
Molecular docking studies on pyrazoline derivatives have demonstrated their ability to bind to the ATP-binding site of kinases, with the heterocyclic core forming key hydrogen bonds and the substituents occupying hydrophobic pockets. rjraap.comekb.eg In a study of tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives as cholinesterase inhibitors, in silico docking experiments rationalized the observed in vitro activity by showing how the ligands fit into the active site of human acetylcholinesterase. nih.gov
A general pharmacophore model for kinase inhibition by pyrazolo[3,4-b]quinoline derivatives would likely include:
A hydrogen bond donor/acceptor motif: The pyrazole and amino groups are prime candidates for forming hydrogen bonds with the hinge region of the kinase.
Aromatic/hydrophobic regions: The fused quinoline ring system can engage in π-π stacking and hydrophobic interactions with non-polar residues in the active site.
Substituent vectors: Points where substituents can be added to probe for additional interactions and enhance selectivity.
These computational approaches are invaluable for rational drug design, enabling the prediction of binding modes and the prioritization of synthetic targets with improved biological activity.
Biological and Biochemical Evaluation of 1h Pyrazolo 3,4 B Quinolin 3 Amine Derivatives
Antimicrobial Activity Investigations (Antibacterial and Antifungal Spectrum)
Derivatives of the 1H-pyrazolo[3,4-b]quinoline scaffold have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. Research has demonstrated that these compounds possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govekb.egresearchgate.net
The synthesis of novel pyrazolo[3,4-b]quinoline derivatives has yielded compounds with notable antimicrobial properties. nih.gov For instance, certain synthesized compounds from this class were evaluated for their antibacterial and antifungal activity, showing promise for further development. ekb.eg The core structure is considered a valuable pharmacophore, and its derivatization has led to compounds with significant biological activities. researchgate.net Some pyrazolo[3,4-b]pyridines, a closely related class of compounds, have shown moderate antibacterial activity against species such as B. subtilis, S. aureus, E. coli, and P. aeruginosa. japsonline.com
Table 1: Antimicrobial Activity of Selected 1H-Pyrazolo[3,4-b]quinoline Derivatives This table is representative of the types of data found in the cited literature and may not be exhaustive.
| Compound Class | Test Organism | Activity Noted | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]quinoline derivatives | Gram-positive bacteria | Moderate to good | ekb.eg |
| Pyrazolo[3,4-b]quinoline derivatives | Gram-negative bacteria | Moderate | ekb.eg |
| Pyrazolo[3,4-b]quinoline derivatives | Fungi | Moderate | ekb.eg |
| Pyrazolo[3,4-b]pyridines | E. coli | Moderate (IZ = 12-16 mm) | japsonline.com |
| Pyrazolo[3,4-b]pyridines | P. aeruginosa | Moderate (IZ = 12-13 mm) | japsonline.com |
Antiproliferative and Antitumor Activities in Cell-Based Assays
The antiproliferative potential of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives has been extensively investigated against a panel of human cancer cell lines. These studies have consistently demonstrated the potent cytotoxic effects of these compounds, particularly against colon cancer cells. researchgate.netnih.gov
A notable derivative, QTZ05, exhibited the most potent and selective antitumor efficacy in four different colon cancer cell lines (HCT-116, HCT-15, HT-29, and LOVO), with IC50 values ranging from 2.3 to 10.2 µM. researchgate.netnih.gov Furthermore, QTZ05 was found to inhibit colony formation in HCT-116 cells in a concentration-dependent manner. researchgate.netnih.gov The pyrazolo[3,4-b]quinoline framework is recognized as an excellent scaffold with a broad therapeutic spectrum and significant anticancer activity. researchgate.net
Table 2: Antiproliferative Activity of QTZ05
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HCT-116 | Colon Cancer | 2.3 - 10.2 | researchgate.netnih.gov |
| HCT-15 | Colon Cancer | 2.3 - 10.2 | researchgate.netnih.gov |
| HT-29 | Colon Cancer | 2.3 - 10.2 | researchgate.netnih.gov |
| LOVO | Colon Cancer | 2.3 - 10.2 | researchgate.netnih.gov |
Antiviral Potency Against Specific Viral Strains (e.g., HSV-1, HIV-1)
The antiviral properties of pyrazolo[3,4-b]quinoline and its analogs have been explored, with studies indicating activity against herpes simplex virus type 1 (HSV-1). While direct data on 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine is limited, research on the closely related 1H-pyrazolo[3,4-b]pyridine scaffold provides valuable insights.
Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as strong inhibitors of HSV-1 replication. nih.gov For example, compounds designated as ARA-04 and ARA-05 showed 50% effective concentration (EC50) values of approximately 1 µM, which is comparable to the established antiviral drug acyclovir. Another derivative, AM-57, exhibited an even lower EC50 of 0.70 ± 0.10 µM. nih.gov These compounds demonstrated a high selectivity index, as their 50% cytotoxic concentration (CC50) values were significantly higher (600 to 1000 µM). nih.gov Some studies have also pointed to the potential for this class of compounds to act as non-nucleoside inhibitors of the HIV-1 enzyme reverse transcriptase. nih.gov
Table 3: Anti-HSV-1 Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | EC50 (µM) | CC50 (µM) | Reference |
|---|---|---|---|
| ARA-04 | ~1 | 1000 | nih.gov |
| ARA-05 | ~1 | 1000 | nih.gov |
| AM-57 | 0.70 ± 0.10 | 600 | nih.gov |
Modulation of Specific Protein Targets (e.g., Translocator Protein, Kinase Inhibitors)
The biological effects of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives are often mediated through their interaction with specific protein targets. Notably, this scaffold has been identified as a source of potent kinase inhibitors and ligands for the translocator protein (TSPO).
Derivatives of the pyrazolo[3,4-b]pyridine core have been designed and synthesized as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and cancer. rsc.org Several of these compounds exhibited nanomolar inhibitory activity against TRKA. For instance, compound C03 showed an IC50 value of 56 nM against TRKA and also inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 µM. rsc.org
Additionally, the pyrazolo[3,4-b]quinoline scaffold has been utilized to develop high-affinity ligands for the translocator protein (TSPO, 18 kDa), which is involved in neuroprotective and anxiolytic pathways. nih.gov
Apoptosis Induction Mechanisms and Cellular Pathway Perturbations
A key mechanism underlying the antitumor activity of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives is the induction of apoptosis in cancer cells. researchgate.netnih.govmdpi.com
Treatment of colon cancer cells with the derivative QTZ05 led to a cell cycle arrest in the sub-G1 phase, a hallmark of apoptosis. researchgate.netnih.gov The induction of apoptosis by QTZ05 was further characterized by chromatin condensation and an increase in the fluorescence of fluorochrome-conjugated Annexin V, indicating the externalization of phosphatidylserine, an early apoptotic event. researchgate.net The ability of this class of compounds to trigger apoptosis suggests they may be valuable for developing chemotherapeutics that target apoptotic pathways. researchgate.net Other pyrazole (B372694) derivatives have also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.gov
Mechanistic Studies of Biological Action at the Cellular and Molecular Level
Mechanistic studies have begun to elucidate how these compounds exert their biological effects at a molecular level. In the context of their antiviral activity, 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the HSV-1 replicative cycle. nih.gov Molecular docking studies suggest that these compounds may interfere with the viral adsorption process by interacting with proteins like nectin-1 and glycoprotein (B1211001) B. nih.gov
At the cellular level, the anticancer effects are linked to the perturbation of cell cycle regulation and the activation of the apoptotic cascade. researchgate.netnih.gov The arrest of the cell cycle at the sub-G1 phase prevents cancer cells from progressing through their division cycle, ultimately leading to cell death. researchgate.netnih.gov
Computational and Theoretical Investigations on 1h Pyrazolo 3,4 B Quinolines
Molecular Docking Simulations for Ligand-Target Interaction Prediction
There are no specific molecular docking studies published in the scientific literature that focus on 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine. While docking simulations are a common approach to predict the binding affinity and interaction of small molecules with biological targets, this particular compound has not been the subject of such a reported investigation.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Analysis
No dedicated quantum chemical calculations, including Density Functional Theory (DFT) studies, for this compound have been found in the available literature. Consequently, data regarding its specific electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential, and reactivity descriptors, are not available.
Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics
There is no evidence of molecular dynamics (MD) simulations having been performed on this compound in the reviewed scientific literature. Such studies, which are crucial for understanding the conformational flexibility of a molecule and the stability of its interaction with a biological target over time, have not been reported for this specific compound.
Emerging Research Avenues and Future Prospects for 7 Bromo 1h Pyrazolo 3,4 B Quinolin 3 Amine Research
Development of Innovative Synthetic Routes for Enhanced Structural Diversity and Yields
The synthesis of the pyrazolo[3,4-b]quinoline core has traditionally been achieved through established methods such as the Friedländer condensation and reactions involving anthranilic acid derivatives. mdpi.comnih.gov However, the future of research on 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine will likely be shaped by the adoption of more innovative and efficient synthetic strategies. These modern approaches are geared towards improving reaction yields, reducing reaction times, and, most importantly, facilitating the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
One promising avenue is the expanded use of multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials, offer a highly efficient route to complex molecules. purdue.edu The application of MCRs to the synthesis of the pyrazolo[3,4-b]quinoline scaffold could streamline the production of this compound and its analogs, allowing for rapid exploration of different substituents on the core structure. purdue.edu
Furthermore, the integration of microwave-assisted organic synthesis (MAOS) presents another significant opportunity. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.com The application of MAOS to the synthesis of pyrazolo[3,4-b]quinolines could prove particularly beneficial in overcoming the often-harsh conditions required in traditional cyclization reactions.
The development of novel catalytic systems is also a key area of future research. For instance, palladium-catalyzed cross-coupling reactions could be employed to modify the 7-bromo position, introducing a wide array of functional groups and thereby expanding the chemical space around the core scaffold. mdpi.com This would be instrumental in creating a library of derivatives with potentially enhanced biological activities.
| Synthetic Strategy | Potential Advantages for this compound |
| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, rapid generation of diverse derivatives. |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times, improved yields, cleaner reaction profiles. |
| Novel Catalytic Systems (e.g., Palladium-catalyzed cross-coupling) | Facile functionalization at the 7-bromo position, enhanced structural diversity. |
Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope
While the pyrazolo[3,4-b]quinoline scaffold is most commonly associated with anticancer and antimicrobial activities, the future of this compound research lies in exploring its potential against a broader range of biological targets and therapeutic areas. nih.govnih.gov The unique electronic properties conferred by the bromine atom and the hydrogen-bonding capabilities of the amino group make this compound an attractive candidate for interacting with various biological macromolecules.
One area of significant potential is in the field of neurodegenerative diseases . Structurally related pyrazolo[3,4-b]pyridines have been investigated for their ability to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com Future research could focus on evaluating this compound and its derivatives as potential diagnostic imaging agents or therapeutic modulators of amyloid aggregation.
Another promising avenue is the exploration of its anti-inflammatory properties . Related heterocyclic systems, such as pyrazolo[4,3-c]quinolines and pyrazolo[3,4-b]pyrazines, have demonstrated anti-inflammatory activity. nih.gov Given the role of inflammation in a multitude of diseases, from autoimmune disorders to cancer, investigating the potential of this compound to modulate inflammatory pathways could unveil new therapeutic applications.
Furthermore, the structural similarity of the pyrazolo[3,4-b]pyridine core to purine (B94841) bases suggests that these compounds could act as inhibitors of various kinases, which are crucial regulators of cellular processes. mdpi.com While some research has been conducted on the anticancer activity of pyrazolo[3,4-b]quinoline derivatives, a more systematic investigation into their kinase inhibitory profiles could identify novel targets and expand their therapeutic utility beyond oncology. nih.govresearchgate.net
| Potential Therapeutic Area | Rationale Based on Related Compounds |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Affinity of pyrazolo[3,4-b]pyridines for β-amyloid plaques. mdpi.com |
| Inflammatory Disorders | Demonstrated anti-inflammatory activity of related pyrazolo-fused heterocycles. nih.gov |
| Kinase-Related Diseases | Structural similarity to purines, suggesting potential as kinase inhibitors. mdpi.com |
Integration of Advanced Computational Methodologies in Drug Discovery and Design
The integration of advanced computational methodologies is poised to revolutionize the drug discovery and design process for compounds like this compound. These in silico approaches can significantly reduce the time and cost associated with identifying promising drug candidates by providing valuable insights into their potential biological activities and mechanisms of action.
Molecular docking studies can be employed to predict the binding modes of this compound and its virtual library of derivatives with a wide range of biological targets. This can help in prioritizing compounds for synthesis and experimental testing. For instance, computational studies on pyrazolo[3,4-b]pyridine derivatives have been used to identify potential inhibitors of Tropomyosin receptor kinase A (TRKA), a target in cancer therapy. nih.gov A similar approach could be used to screen this compound against a panel of kinases or other enzymes.
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the interaction and the key residues involved in binding. This information is crucial for the rational design of more potent and selective inhibitors. nih.gov
Furthermore, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be utilized to identify the key structural features required for a desired biological activity. By building predictive models based on a set of known active and inactive compounds, researchers can guide the design of new derivatives with improved properties.
The use of these computational tools will be instrumental in unlocking the full therapeutic potential of this compound, enabling a more targeted and efficient approach to drug development.
| Computational Methodology | Application in Drug Discovery for this compound |
| Molecular Docking | Prediction of binding modes and affinities to various biological targets. |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-receptor complexes and identification of key interactions. |
| Pharmacophore Modeling and QSAR | Identification of essential structural features for biological activity and prediction of the activity of new derivatives. |
Q & A
Q. What are common synthetic routes for preparing 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine?
The compound is typically synthesized via cyclocondensation reactions using brominated quinoline precursors and hydrazine derivatives. For example, ethyl-7-bromo-4-chloro-quinoline-3-carboxylate reacts with substituted phenylhydrazines in xylenes under reflux, followed by deprotection and purification. Key steps include optimizing stoichiometry (1:1.2 molar ratio of quinoline to hydrazine) and using triethylamine as a base to facilitate cyclization. Yields range from 40–60%, with characterization by NMR and HRMS .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.6 ppm) and NH signals (δ 12.7–13.7 ppm), while HRMS validates the molecular ion peak (e.g., [M+H]+ calculated for C₁₇H₁₃BrN₃O₂: 370.0186, observed: 370.0176) . IR spectroscopy further confirms functional groups, such as NH stretches (~3187–3351 cm⁻¹) .
Q. What solvents are suitable for handling this compound in experimental workflows?
The compound exhibits limited solubility in polar solvents like water but dissolves well in DMSO or DMF. For NMR studies, DMSO-d₆ is preferred due to its ability to solubilize aromatic heterocycles and stabilize NH protons .
Advanced Research Questions
Q. How can reaction yields be improved for this compound derivatives?
Yield optimization involves:
- Catalyst screening : Protic acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) and improves purity .
- Deuterated reagents : Substituting methoxy groups with deuterated analogs (e.g., 3-methoxy-d₃-phenylhydrazine) enhances isotopic labeling efficiency for mechanistic studies .
Q. How to resolve discrepancies in NMR data for brominated pyrazoloquinoline derivatives?
Contradictory spectral data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or paramagnetic bromine effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., NH tautomerism) by analyzing signal coalescence at elevated temperatures .
- X-ray crystallography : Provides unambiguous structural confirmation, as seen in derivatives like 7-bromo-2-(4-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Enzymatic assays : Test inhibitory effects against targets like α-glucosidase or hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using UV-Vis spectroscopy .
- Antioxidant screening : DPPH radical scavenging assays quantify activity (IC₅₀ values) .
- Deuterium labeling : Enhances metabolic stability in pharmacokinetic studies, as demonstrated in deuterated analogs .
Q. How to address low solubility in biological assays for this compound?
- Prodrug strategies : Introduce phosphate or acetyl groups to improve aqueous solubility .
- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability .
- Co-solvent systems : Employ DMSO/PBS mixtures (<5% DMSO) to maintain compound integrity while reducing cytotoxicity .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) during cyclocondensation to prevent byproduct formation .
- Data Validation : Cross-reference HRMS with isotopic patterns (e.g., bromine’s 1:1 [M]+/[M+2]+ ratio) to confirm purity .
- Safety Protocols : Handle brominated intermediates in fume hoods due to potential lachrymatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
